molecular formula C8H4BrClO B1322314 7-Bromo-5-chlorobenzofuran CAS No. 286836-07-5

7-Bromo-5-chlorobenzofuran

Cat. No. B1322314
M. Wt: 231.47 g/mol
InChI Key: RPFUTTNAUKQRAC-UHFFFAOYSA-N
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Description

7-Bromo-5-chlorobenzofuran is a chemical compound with the molecular formula C8H4BrClO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 7-Bromo-5-chlorobenzofuran consists of a benzofuran core with bromine and chlorine substituents at the 7 and 5 positions, respectively .


Physical And Chemical Properties Analysis

7-Bromo-5-chlorobenzofuran has a molecular weight of 231.48 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Rearrangement: 5-Bromo-uracil, chemically related to 7-Bromo-5-chlorobenzofuran, undergoes various reactions leading to compounds like 5-bromo-N(1),N(3)-bis(diphenylphosphino)-uracil. These processes, involving hydrolysis and rearrangement, are significant for understanding the chemical behavior of bromo-chlorobenzofurans (Ellermann & Demuth, 1983).
  • Crystal Structure Analysis: A study on 7-bromo-5-(2′-chloro)phenyl derivatives of benzodiazepin revealed unique crystallization patterns and molecular conformations. Such analysis is crucial for understanding the physical properties of bromo-chlorobenzofurans (Kravtsov et al., 2012).

Pharmaceutical Applications

  • Drug Synthesis: The synthesis of Dapagliflozin, an antidiabetic drug, involves 5-Bromo-2-chlorobenzoic acid, a compound related to 7-Bromo-5-chlorobenzofuran. This highlights its role in the synthesis of complex pharmaceuticals (Jie Yafei, 2011).
  • Antimicrobial Activity: Derivatives of 5‑bromo‑2-chloropyrimidin-4-amine, structurally related to 7-Bromo-5-chlorobenzofuran, have shown significant antimicrobial activity, indicating potential pharmaceutical applications (Ranganatha et al., 2018).

Chemical Synthesis and Modification

  • Enantiomerically Pure Synthesis: The synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, related to 7-Bromo-5-chlorobenzofuran, showcases its use in producing specific stereochemical configurations in organic compounds (Zhang et al., 2014)2. Halogenated Derivative Synthesis: The synthesis of halogenated 2,4-dioxobutanoate derivatives from 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran demonstrates its role in creating diverse organic compounds, which were tested for antimicrobial activities (Siddiqui, 2013).

Biological Evaluation

  • Anticancer Activity: A new heterocyclic compound derived from 5-bromo-2-chlorobenzoic acid, related to 7-Bromo-5-chlorobenzofuran, showed inhibitory effects on human lung adenocarcinoma cells. This underscores its potential in cancer research (Shi et al., 2020).

Safety And Hazards

The safety data sheet for 7-Bromo-5-chlorobenzofuran indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-bromo-5-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUTTNAUKQRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622876
Record name 7-Bromo-5-chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-chlorobenzofuran

CAS RN

286836-07-5
Record name 7-Bromo-5-chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-5-chloro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Beginning with 25 gm (120.5 mmol) 2-bromo-4-chlorophenol, 41.16 gm crude 2-(2-bromo-4-chlorophenoxy)-acetaldehyde diethyl acetal was prepared essentially as described in Preparation IV. A sample of this crude material was subjected to silica gel chromatography to provide an analytical sample.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
41.16 g
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reactant
Reaction Step Two
[Compound]
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IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SG Kundlikar, BK Karaleb, DR Thubea, HN Akolkarb… - ijrar.com
… ABSTRACT: : 7-Bromo-5-chlorobenzofuran-2-carbohydrazide 1 was reacted with different aromatic aldehydes 2 to give benzofuranyl hydrazone derivative 3. Compound 3on refluxed …
Number of citations: 2 www.ijrar.com
YY Shao, Y Yin, BP Lian, JF Leng, YZ Xia… - European Journal of …, 2020 - Elsevier
A novel series of shikonin-benzo[b]furan derivatives were designed and synthesized as tubulin polymerization inhibitors, and their biological activities were evaluated. Most compounds …
Number of citations: 28 www.sciencedirect.com
M Rajesh, N Thirupathi… - The Journal of …, 2015 - ACS Publications
An unusual Pd-catalyzed isocyanide assisted 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols is achieved for 2-alkyl/benzyl benzofurans. The reaction features …
Number of citations: 35 pubs.acs.org
M Rajesh, MKR Singam, RK Gadi, M Sridhar Reddy - ACS omega, 2018 - ACS Publications
A facile route to 3-sulfonylated and 3-(1-benzotriazolyl)-benzofurans is achieved from readily available o-hydroxyphenyl propargyl alcohols (o-HPPAs) and bench-top sodium …
Number of citations: 8 pubs.acs.org
Q Mo, N Sun, L Jin, B Hu, Z Shen… - The Journal of Organic …, 2020 - ACS Publications
A modular tandem synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols has been established based on a sequence of Cu-catalyzed intramolecular C–O coupling and …
Number of citations: 5 pubs.acs.org
SG Kundlikar, PV Randhavane… - INDIAN …, 2016 - CONNECT JOURNALS D-189 …
Number of citations: 0

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